6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-(nitromethyl)bicyclo[311]hept-2-ene is a bicyclic compound with a unique structure that includes a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene typically involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product through a series of steps that include nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets. The nitromethyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The bicyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-(hydroxymethyl)bicyclo[3.1.1]hept-2-ene: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
6,6-Dimethyl-2-(aminomethyl)bicyclo[3.1.1]hept-2-ene: Contains an aminomethyl group, offering different reactivity and applications.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene is unique due to the presence of the nitromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h3,8-9H,4-6H2,1-2H3 |
InChI Key |
HGWGFMJOXKAZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.